Calculated Lipophilicity (XLogP3-AA = 1.7) Distinguishes This Compound from Alkyl-Substituted Analogs
The target compound has a calculated lipophilicity (XLogP3-AA) of 1.7, placing it in a moderate, balanced range favorable for both aqueous solubility and membrane permeability [1]. Its closest commercial analog, 1-(4-isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is predicted to have a higher XLogP3-AA of approximately 2.5 due to the more lipophilic isopropyl group, while 6-mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (MW 258.30, CAS 1416344-86-9) has a lower predicted logP of approximately 2.0 . The ethoxy oxygen additionally contributes hydrogen-bond acceptor capacity (HBA = 4 vs. 3 for the isopropyl analog) without introducing the strong electron-withdrawing effects seen in fluorinated analogs [1].
| Evidence Dimension | Calculated lipophilicity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; HBA = 4; TPSA = 100 Ų |
| Comparator Or Baseline | 1-(4-Isopropylphenyl) analog: estimated XLogP3-AA ≈ 2.5, HBA ≈ 3; 1-(m-tolyl) analog: XLogP3-AA ≈ 2.0, HBA ≈ 3; 1-(3-Fluoro-4-methylphenyl) analog: HBA ≈ 3 |
| Quantified Difference | ΔXLogP3-AA ≈ −0.8 vs. isopropyl analog; ΔHBA = +1 vs. all alkyl-substituted comparators |
| Conditions | Computed physicochemical properties (PubChem/Python XLogP3 algorithm) |
Why This Matters
For cellular assays requiring balanced permeability and solubility, the ethoxy-substituted compound provides a distinct lipophilicity profile that cannot be replicated by alkyl or halo analogs.
- [1] PubChem. Computed Properties table for CID 136816881. National Center for Biotechnology Information, 2025. View Source
